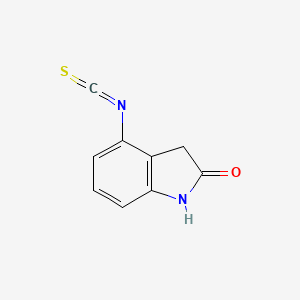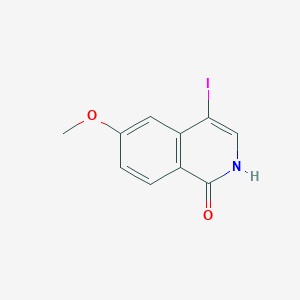
3-cyclohexylidene-4-methoxy-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexylidene-4-methoxy-4-oxobutanoic acid is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the production of perfumes, flavorings, and pharmaceuticals. This particular compound features a cyclohexylidene group attached to a succinic acid moiety, with a methyl ester functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclohexylidene-4-methoxy-4-oxobutanoic acid typically involves the esterification of 2-Cyclohexylidenesuccinic acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form. Common acid catalysts used in this process include sulfuric acid and hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-cyclohexylidene-4-methoxy-4-oxobutanoic acid can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: 2-Cyclohexylidenesuccinic acid and methanol.
Reduction: 2-Cyclohexylidenesuccinic alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-cyclohexylidene-4-methoxy-4-oxobutanoic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-cyclohexylidene-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological pathways. The cyclohexylidene moiety may also play a role in modulating the compound’s activity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Succinic acid methyl ester: Similar structure but lacks the cyclohexylidene group.
Cyclohexylideneacetic acid methyl ester: Similar structure but with an acetic acid moiety instead of succinic acid.
Uniqueness
3-cyclohexylidene-4-methoxy-4-oxobutanoic acid is unique due to the presence of both the cyclohexylidene and succinic acid moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C11H16O4 |
|---|---|
Peso molecular |
212.24 g/mol |
Nombre IUPAC |
3-cyclohexylidene-4-methoxy-4-oxobutanoic acid |
InChI |
InChI=1S/C11H16O4/c1-15-11(14)9(7-10(12)13)8-5-3-2-4-6-8/h2-7H2,1H3,(H,12,13) |
Clave InChI |
KOSXPEBJALADGM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(=C1CCCCC1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine,8-(4-methylphenyl)-](/img/structure/B8463798.png)







![5-Bromomethyl-3-(4-chlorophenyl)-[1,2,4]thiadiazole](/img/structure/B8463849.png)





